molecular formula C17H24N2O4S B467518 N-(azepane-1-carbothioyl)-3,4,5-trimethoxybenzamide CAS No. 642964-36-1

N-(azepane-1-carbothioyl)-3,4,5-trimethoxybenzamide

Cat. No.: B467518
CAS No.: 642964-36-1
M. Wt: 352.5g/mol
InChI Key: YESSBBCWHQBYPF-UHFFFAOYSA-N
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Description

N-(azepane-1-carbothioyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 3,4,5-trimethoxybenzamide core linked to an azepane-1-carbothioyl group. The 3,4,5-trimethoxybenzoyl moiety is a common pharmacophore in medicinal chemistry, notably in tubulin-targeting agents like combretastatin analogs . The azepane ring (a seven-membered saturated heterocycle) introduces conformational flexibility, while the carbothioyl (C=S) group may enhance hydrogen-bonding interactions compared to traditional carboxamides (C=O).

Properties

IUPAC Name

N-(azepane-1-carbothioyl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-21-13-10-12(11-14(22-2)15(13)23-3)16(20)18-17(24)19-8-6-4-5-7-9-19/h10-11H,4-9H2,1-3H3,(H,18,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESSBBCWHQBYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333554
Record name N-(azepane-1-carbothioyl)-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

642964-36-1
Record name N-(azepane-1-carbothioyl)-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azepane-1-carbothioyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with azepane-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(azepane-1-carbothioyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbothioyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(azepane-1-carbothioyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(azepane-1-carbothioyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent/R-Group Melting Point (°C) Key Spectral Features (IR/NMR)
N-(azepane-1-carbothioyl)-3,4,5-trimethoxybenzamide (Target) 3,4,5-Trimethoxybenzamide Azepane-1-carbothioyl Not Reported Expected IR: C=S stretch ~1250–1350 cm⁻¹; NH ~3300 cm⁻¹
N-[1-(Furan-2-yl)-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) 3,4,5-Trimethoxybenzamide Furan-2-yl, o-tolylamino 222–224 IR: C=O (1680 cm⁻¹), NH (3320 cm⁻¹); NMR: δ 6.61 (furan)
N-(3-(4-chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-TMB (2b) 3,4,5-Trimethoxybenzamide Furan-2-yl, 4-chlorophenylamino 241–243 ¹H-NMR: δ 7.62 (d, J=8.6 Hz, aromatic CH); Cl substituent shifts
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (3365-1716) 3,4,5-Trimethoxybenzamide Thiazol-2-yl, 2,4-dimethylphenyl Not Reported Thiazole ring protons δ 7.2–7.5; dimethylphenyl δ 2.3 (s)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzamide 4-Bromophenyl Not Reported N-H···O hydrogen bonding (crystal packing); δ 7.47 (Br-C6H4)

Key Observations :

  • Substituent Effects : The azepane-carbothioyl group in the target compound introduces steric bulk and flexibility compared to rigid heterocycles like furan (4a, 4d) or thiazole (3365-1716). This may influence solubility and membrane permeability.
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in 2b ) exhibit higher melting points (~240°C) than those with electron-donating groups (e.g., 4-methoxyphenyl in 2c: 261–263°C ), suggesting enhanced crystallinity.
  • Spectral Signatures : The carbothioyl group in the target compound is expected to show distinct IR absorption (C=S) compared to C=O in analogs like 4a .

Yield Trends :

  • Furan-based compounds (e.g., 2a: 54% yield ) generally exhibit moderate yields, while thiazole derivatives may require multistep synthesis.

Crystallographic and Conformational Analysis

  • Crystal Packing : The 4-bromophenyl derivative forms N-H···O hydrogen-bonded chains, whereas the azepane-carbothioyl group may induce alternative packing due to its larger size and flexibility.

Biological Activity

N-(azepane-1-carbothioyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an azepane ring and a trimethoxybenzamide moiety. Its molecular formula is C15H20N2O3SC_{15}H_{20}N_2O_3S with a molecular weight of approximately 320.39 g/mol. The compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in critical cellular pathways.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. It appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Mechanistic studies indicate that it may interfere with the folate cycle by binding to dihydrofolate reductase (DHFR), similar to other antifolate compounds . This disruption can lead to reduced nucleotide synthesis and subsequent cell cycle arrest.

Anticancer Studies

A significant study explored the effects of this compound on melanoma cells. The results demonstrated:

  • Cell Viability : A dose-dependent reduction in cell viability was observed at concentrations ranging from 10 μM to 100 μM.
  • Mechanism : The compound down-regulated folate cycle gene expression, leading to an accumulation of toxic metabolites within cancer cells .

Antimicrobial Studies

In antimicrobial assays:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the strains tested.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 25 μg/mL to 100 μg/mL, indicating moderate antibacterial activity.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.

Compound NameBiological ActivityMechanism of Action
N-(azepane-1-carbothioyl)-3-nitrobenzamideAnticancerDHFR inhibition
N-(azepane-1-carbothioyl)-4-chloro-3-nitrobenzamideAntimicrobialDisruption of cell wall synthesis
N-(azepane-1-carbothioyl)-4-methoxybenzamideAnticancerInduction of apoptosis

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